An In-depth Technical Guide to (Z)-Diethyl 2,3-dimethylmaleate
An In-depth Technical Guide to (Z)-Diethyl 2,3-dimethylmaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Diethyl 2,3-dimethylmaleate, with the CAS number 22644-89-9, is an organic compound belonging to the class of dialkyl maleates. As the diethyl ester of 2,3-dimethylmaleic acid, its structure is characterized by a central carbon-carbon double bond with a cis or (Z) configuration. Each carbon of the double bond is substituted with both a methyl group and an ethoxycarbonyl group. This tetrasubstituted, electron-deficient alkene presents a unique combination of electronic and steric properties that distinguish it from its less substituted parent compound, diethyl maleate.
The presence of the two methyl groups on the alkene backbone introduces significant steric hindrance, which is a critical factor governing its reactivity. This guide provides a comprehensive analysis of the known and predicted properties of (Z)-diethyl 2,3-dimethylmaleate, offering insights into its synthesis, spectroscopic characteristics, and chemical behavior. For professionals in drug development and organic synthesis, understanding the interplay of these steric and electronic effects is crucial for effectively utilizing this molecule as a building block or chemical probe.
Physicochemical Properties
Detailed experimental data for (Z)-diethyl 2,3-dimethylmaleate is not extensively reported in the literature. However, its fundamental properties can be reliably identified or estimated based on its chemical structure and comparison with analogous compounds.
| Property | Value | Source |
| Chemical Name | (Z)-diethyl 2,3-dimethylmaleate | - |
| CAS Number | 22644-89-9 | - |
| Molecular Formula | C₁₀H₁₆O₄ | - |
| Molecular Weight | 200.23 g/mol | - |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar maleate esters[1] |
| Boiling Point | Not available (expected to be >200 °C) | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water | [1] |
Synthesis and Purification
The most direct and logical synthetic route to (Z)-diethyl 2,3-dimethylmaleate is the acid-catalyzed esterification of 2,3-dimethylmaleic anhydride with ethanol. This reaction proceeds in two main stages: the initial ring-opening of the anhydride by one molecule of ethanol to form a monoester-carboxylic acid intermediate, followed by the esterification of the remaining carboxylic acid group by a second molecule of ethanol to yield the final diester product.
Proposed Synthesis Protocol: Fischer Esterification
This protocol is based on standard procedures for the esterification of anhydrides and carboxylic acids.[2][3]
Materials:
-
2,3-Dimethylmaleic anhydride (1.0 eq)
-
Anhydrous ethanol (large excess, can serve as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethylmaleic anhydride in a large excess of anhydrous ethanol.
-
Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), following the disappearance of the starting anhydride. Reaction times can range from several hours to overnight.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Reduce the volume of ethanol using a rotary evaporator. Add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude (Z)-diethyl 2,3-dimethylmaleate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Causality in Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield according to Le Châtelier's principle.[2]
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the anhydride and the intermediate carboxylic acid, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by ethanol.[3]
-
Aqueous Work-up: The washing steps with sodium bicarbonate are essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid intermediate, preventing potential hydrolysis of the ester product during storage or subsequent steps.
Caption: Proposed synthesis of (Z)-diethyl 2,3-dimethylmaleate.
Spectroscopic Analysis
No published spectra for (Z)-diethyl 2,3-dimethylmaleate are readily available. The following predictions are based on the analysis of similar structures such as diethyl maleate, dimethyl maleate, and diethyl dimethylmalonate.[4][5][6][7]
| Technique | Predicted Spectral Features |
| ¹H NMR | δ ~4.2 ppm (quartet, 4H): -O-CH₂- protons of the ethyl groups, coupled to the methyl protons. δ ~2.1 ppm (singlet, 6H): Methyl protons directly attached to the C=C double bond. Due to the symmetry of the molecule, these are expected to be chemically equivalent. δ ~1.3 ppm (triplet, 6H): -CH₃ protons of the ethyl groups, coupled to the methylene protons. |
| ¹³C NMR | δ ~168 ppm: Carbonyl carbon (C=O) of the ester groups. δ ~135 ppm: Sp² carbons of the C=C double bond. δ ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl groups. δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl groups. δ ~14 ppm: Methyl carbon (-CH₃) attached to the double bond. |
| IR Spectroscopy | ~1720-1730 cm⁻¹ (strong): C=O stretching vibration of the α,β-unsaturated ester. ~1650 cm⁻¹ (medium): C=C stretching vibration. The intensity may be weak due to the symmetrical substitution. ~1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester groups. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: Loss of an ethoxy group (-OC₂H₅) leading to a peak at m/z = 155. Loss of an ethoxycarbonyl group (-COOC₂H₅) leading to a peak at m/z = 127. Further fragmentation patterns typical of esters would be expected. |
Reactivity and Mechanistic Insights
The reactivity of (Z)-diethyl 2,3-dimethylmaleate is dominated by the interplay between the electron-withdrawing nature of the two ester groups and the significant steric hindrance imposed by the two methyl groups on the double bond.
Diels-Alder Reactions
Maleate esters are classic dienophiles in Diels-Alder reactions due to their electron-deficient double bond.[8][9] However, the tetrasubstituted nature of (Z)-diethyl 2,3-dimethylmaleate, with two alkyl groups on the dienophile's double bond, is expected to severely hinder its participation in such cycloadditions. The approach of a diene to the π-system would be sterically blocked by the methyl groups, likely making this compound a poor dienophile, especially when compared to diethyl maleate.[10] Reactions, if they occur, would require high temperatures or Lewis acid catalysis to overcome the high activation energy.
Caption: Steric hindrance in the Diels-Alder reaction.
Michael Addition (Conjugate Addition)
As an α,β-unsaturated carbonyl compound, (Z)-diethyl 2,3-dimethylmaleate is a potential Michael acceptor.[11][12] The β-carbons (the carbons of the double bond) are electrophilic. However, similar to the Diels-Alder reaction, the steric bulk of the two methyl groups shields these electrophilic centers from nucleophilic attack. While strong, small nucleophiles might add under forcing conditions, the reaction is expected to be significantly slower and less favorable than with unmethylated diethyl maleate. This steric protection makes it a useful substrate for studying the limits of conjugate addition or for applications where selective reactivity is desired.[13]
Caption: Michael addition to a sterically hindered acceptor.
Potential Applications
The unique structural features of (Z)-diethyl 2,3-dimethylmaleate suggest specialized applications rather than its use as a general-purpose reagent.
-
Polymer Chemistry: The steric hindrance around the double bond could be exploited in polymerization. As a comonomer, it would likely decrease the rate of propagation and could be used to introduce rigidity and modify the thermal properties of polymers.[10][14] Its resistance to homopolymerization could be an advantage in creating alternating copolymers.
-
Sterically Hindered Building Block: In multi-step organic synthesis, it could serve as a precursor to complex, sterically congested molecules. Its reduced reactivity could allow for selective transformations on other parts of a molecule without affecting the double bond.
-
Probing Reaction Mechanisms: Due to its attenuated reactivity, it could be used as a control substrate in mechanistic studies to probe the importance of steric effects in reactions like cycloadditions or conjugate additions.
Safety Information
No specific safety data sheet (SDS) is available for (Z)-diethyl 2,3-dimethylmaleate. However, based on the data for diethyl maleate and dimethyl maleate, the following precautions are advised:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: May cause skin and eye irritation. May cause an allergic skin reaction.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.
This guide is intended for informational purposes for qualified professionals and does not substitute for a formal risk assessment. Always consult a comprehensive SDS for related compounds before handling.
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